![molecular formula C22H23N3O5 B11138391 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11138391.png)
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with a suitable acylating agent to form an intermediate, which is then coupled with 5-methoxy-1-methyl-1H-indole-2-carboxylic acid under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways . For example, it has been shown to exhibit antibacterial activity by inhibiting bacterial biofilm formation and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone
- N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
Uniqueness
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide stands out due to its combination of a benzodioxin ring and an indole moiety, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.
Biological Activity
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a benzodioxane moiety and an indole framework, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 341.36 g/mol. The structure includes functional groups that may contribute to its biological activity, particularly in enzyme inhibition and antimicrobial effects.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of indole and benzodioxane possess significant antimicrobial properties. For instance, compounds containing the benzodioxane structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, the compound has shown potential against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MICs) .
2. Anticancer Properties
The indole framework is well-known for its anticancer activity. Research indicates that related compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and causing mitotic arrest. For example, certain indolyl derivatives have been found to significantly inhibit the proliferation of glioblastoma cells resistant to conventional therapies .
3. Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and bacterial infections .
The mechanism of action for this compound may involve multiple pathways:
- Enzyme Binding: The compound may interact with target enzymes through hydrogen bonding and hydrophobic interactions due to its structural features.
- Cell Cycle Disruption: Similar compounds have been shown to cause cell cycle arrest at the G2/M phase, leading to cell death through mechanisms such as mitotic catastrophe .
Case Studies
Several studies have evaluated the biological activity of related compounds:
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O5/c1-25-17-5-4-16(28-2)11-14(17)12-18(25)22(27)23-8-7-21(26)24-15-3-6-19-20(13-15)30-10-9-29-19/h3-6,11-13H,7-10H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
JUXAHIUOOHTNNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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